Isotachysterol 3 is a steroid compound that serves as an analog of 1,25-dihydroxy Vitamin D3. It plays a significant role in enhancing intestinal calcium transport and stimulating bone calcium mobilization, particularly in animal models such as anephric rats. The compound is identified by the chemical formula and has the CAS number 22350-43-2. Its biological activities make it a subject of interest in the fields of biochemistry and pharmacology, particularly concerning calcium metabolism and bone health .
Chemically, isotachysterol 3 is classified under sterols, which are a subgroup of steroids characterized by a hydroxyl group at position 3 and a specific molecular structure that includes multiple fused rings. Its classification as a Vitamin D analog places it within a broader category of compounds that influence calcium homeostasis in the body .
Isotachysterol 3 is synthesized primarily through the isomerization of Vitamin D3 using hydrochloric acid as a catalyst in methanol. This process involves treating Vitamin D3 under controlled conditions to facilitate structural changes that yield isotachysterol 3. The synthesis can also involve photochemical methods where ultraviolet B radiation induces transformations leading to isotachysterol formation from precursor compounds like 7-dehydrocholesterol .
The synthetic route typically requires careful monitoring of reaction conditions, including temperature and pH, to optimize yield and purity. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are commonly employed for the purification and characterization of isotachysterol 3 post-synthesis .
Isotachysterol 3 features a complex steroidal structure with multiple rings and functional groups. The compound's molecular structure includes:
The molecular weight of isotachysterol 3 is approximately 398.65 g/mol. Its structural representation reveals specific stereochemistry that is crucial for its interaction with biological targets .
Isotachysterol 3 undergoes several chemical reactions, including:
The oxidation reactions typically result in the formation of epoxides and other oxidation products, which can complicate purification efforts. Reaction conditions such as temperature and the presence of catalysts are critical for controlling these transformations .
Isotachysterol 3 exerts its biological effects primarily by interacting with the intestinal calcium transport system and influencing bone calcium mobilization. It mimics the action of Vitamin D by binding to specific receptors involved in calcium metabolism.
In animal studies, administration of isotachysterol 3 at doses around 5 µg per animal has shown significant increases in serum calcium levels through enhanced intestinal absorption and mobilization from bones .
Relevant data indicate that isotachysterol 3's stability can be compromised if not handled properly, emphasizing the need for controlled laboratory environments during experimentation .
Isotachysterol 3 has several scientific uses, including:
Isotachysterol 3 represents a significant synthetic analog within the vitamin D metabolic pathway, offering unique insights into sterol biochemistry and therapeutic potential. Its study bridges historical investigations of vitamin D deficiency diseases with modern molecular pharmacology, providing a tool to dissect the mechanisms of vitamin D action. Unlike natural vitamin D metabolites, Isotachysterol 3’s stability and receptor-binding characteristics make it particularly valuable for probing structure-function relationships in calcium regulation and gene expression [1] [4].
The discovery of Isotachysterol 3 emerged during the intense investigation of vitamin D metabolism in the early 1970s, a period marked by groundbreaking discoveries including the identification of 1,25-dihydroxyvitamin D3 as the active hormonal form of vitamin D. The synthesis of Isotachysterol 3 was first reported in 1973 by researchers seeking structural analogs that could mimic the biological activity of 1,25-dihydroxyvitamin D3 without requiring renal activation [4]. This development occurred against the backdrop of centuries of rickets research, dating back to Francis Glisson's 1650 clinical descriptions of the "English disease" that documented skeletal deformities from vitamin D deficiency during the Industrial Revolution [1]. The industrial pollution of this period reduced UV exposure, creating a natural experiment that revealed sunlight's critical role in bone health – a connection later validated by 20th century nutritional biochemists [1] [7].
Isotachysterol 3 represented a strategic departure from earlier nutritional approaches to rickets. While cod liver oil administration and dietary interventions dominated early 20th century treatments, Isotachysterol 3 offered the first evidence that synthetic chemistry could produce renally-independent vitamin D activity. This landmark achievement fundamentally expanded the pharmacological possibilities for treating vitamin D-resistant disorders [4].
Table 1: Historical Milestones in Isotachysterol 3 Research
Year | Development | Significance |
---|---|---|
1650 | Francis Glisson's clinical description of rickets | First systematic documentation of vitamin D deficiency disease |
1920s | Discovery of UV light and cod liver oil as anti-rachitic treatments | Established environmental and nutritional factors in rickets |
1973 | Synthesis and biological characterization of Isotachysterol 3 | Demonstrated renally-independent vitamin D activity |
2004 | Autoxidation pathway elucidation | Revealed chemical stability challenges and oxidation products |
Isotachysterol 3 (C₂₇H₄₄O; molecular weight 384.64 g/mol) features a distinctive structural rearrangement compared to native 1,25-dihydroxyvitamin D3. While both molecules share identical side chains and triene systems, Isotachysterol 3 possesses a rotationally constrained cis-A ring that positions the 3β-hydroxyl group in spatial orientation analogous to the 1α-hydroxyl group of 1,25-dihydroxyvitamin D3 [2] [4]. This critical topological mimicry enables Isotachysterol 3 to directly engage the vitamin D receptor (VDR) ligand-binding domain without requiring hydroxylation at the 1α-position, thereby bypassing the rate-limiting renal activation step essential for native vitamin D metabolites [4].
The stereochemical configuration of Isotachysterol 3's A-ring creates a rigid structure that confers both advantages and limitations. Nuclear magnetic resonance analyses reveal that the locked conformation enhances binding affinity for the vitamin D receptor compared to non-hydroxylated precursors [4]. However, this structural rigidity also increases susceptibility to oxidative degradation. Studies demonstrate that atmospheric oxygen induces free radical-mediated autoxidation at ambient temperatures, generating at least seven distinct oxygenation products including 5,10-epoxy and 5,10-epidioxy derivatives [5]. The oxidation pathway initiates through isomerization to the 6,7-cis-isomer, followed by radical addition and rearrangement reactions that compromise biological activity.
Table 2: Structural and Functional Comparison with Vitamin D Metabolites
Property | Isotachysterol 3 | 1,25-Dihydroxyvitamin D3 | 25-Hydroxyvitamin D |
---|---|---|---|
A-ring configuration | Locked cis-conformation | Flexible secosteroid | Flexible secosteroid |
Key functional groups | 3β-hydroxyl | 1α-hydroxyl, 3β-hydroxyl | 3β-hydroxyl, 25-hydroxyl |
Renal activation required | No | Yes | Partial |
Primary catabolic pathway | Autoxidation | 24-Hydroxylation | 24-Hydroxylation |
Vitamin D receptor binding | Direct binding | Direct binding | Weak binding |
Isotachysterol 3 demonstrates remarkable efficacy in regulating calcium transport independent of renal activation pathways. In anephric rat models – where kidney-mediated conversion of 25-hydroxyvitamin D to 1,25-dihydroxyvitamin D is absent – Isotachysterol 3 administration (5 μg dose) significantly stimulates both intestinal calcium absorption and bone calcium mobilization [4]. This finding established the first pharmacological proof that vitamin D-like activity could be achieved without renal 1α-hydroxylation, fundamentally altering therapeutic approaches to renal osteodystrophy and hypoparathyroidism [1] [6].
The molecular mechanisms underlying Isotachysterol 3's calcemic actions involve both genomic and non-genomic pathways. Like 1,25-dihydroxyvitamin D3, Isotachysterol 3 binds the vitamin D receptor, forming a heterodimer with the retinoid X receptor that recognizes vitamin D response elements in target genes [3]. This complex regulates transcription of calcium transport proteins including:
Unlike renal-dependent vitamin D metabolites, Isotachysterol 3's activity remains unaffected by regulatory hormones such as parathyroid hormone, fibroblast growth factor-23, or phosphate levels that normally modulate 1α-hydroxylase activity in the kidney [6]. This independence from physiological feedback mechanisms positions Isotachysterol 3 as a valuable research tool for dissecting alternative regulatory pathways in calcium homeostasis.
The pharmacological significance extends to conditions of impaired renal vitamin D activation. Isotachysterol 3 maintains efficacy in chronic kidney disease models where decreased glomerular filtration rate correlates with reduced 1,25-dihydroxyvitamin D production [6]. This activity profile suggests potential applications in managing secondary hyperparathyroidism associated with renal failure, though clinical translation remains unexplored. Additionally, Isotachysterol 3 has been observed to stimulate osteoblast-mediated bone mineralization and counteract the effects of vitamin D receptor mutations that cause hereditary vitamin D-resistant rickets [1] [3].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: